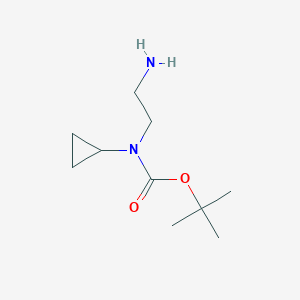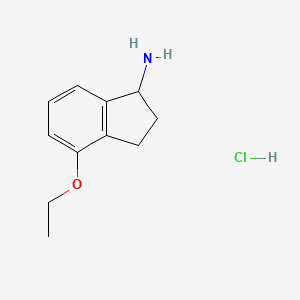
1-(4-氨基-6-氯-1,3,5-三嗪-2-基)-3-吡咯烷醇
描述
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an amino group, a chlorine atom, and a pyrrolidinol moiety attached to the triazine ring
科学研究应用
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol has several scientific research applications:
作用机制
Target of Action
Similar 1,3,5-triazine derivatives have been investigated for their antimicrobial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It’s known that triazine derivatives interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted cells .
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that the compound may lead to the death or growth inhibition of bacterial cells.
生化分析
Biochemical Properties
1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Moreover, it can alter gene expression patterns, leading to changes in the production of key proteins involved in cell growth and differentiation . These effects highlight the potential of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These findings suggest that 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications . Additionally, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can interact with cofactors, such as NADH and ATP, affecting their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . For example, it can be directed to the nucleus to modulate gene expression or to the mitochondria to influence energy production and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
The synthesis of 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol typically involves the selective substitution of chlorine atoms in triazine derivativesThe reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
相似化合物的比较
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol can be compared with other triazine derivatives, such as:
4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy)phenol: Similar in structure but with different substituents, leading to varied chemical properties and applications.
4-Chloro-6-methyl-1,3,5-triazin-2-amine: Another triazine derivative with distinct functional groups, used in different industrial applications.
The uniqueness of 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
属性
IUPAC Name |
1-(4-amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-2-1-4(14)3-13/h4,14H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVZPVMGQUUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209939 | |
| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-89-6 | |
| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)





![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)

![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)



